N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
CAS No.: 923083-22-1
Cat. No.: VC4229642
Molecular Formula: C16H14N4OS2
Molecular Weight: 342.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923083-22-1 |
|---|---|
| Molecular Formula | C16H14N4OS2 |
| Molecular Weight | 342.44 |
| IUPAC Name | 2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21) |
| Standard InChI Key | CPSWRUIQLTZGQD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features:
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Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3.
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Pyridazine moiety: A six-membered diazine ring with nitrogen atoms at positions 1 and 2.
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o-Tolyl group: A methyl-substituted phenyl ring attached to the pyridazine at the ortho position.
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Thioether linkage: Connects the pyridazine and acetamide groups.
Molecular Formula:
Molecular Weight: 342.4 g/mol (calculated from atomic masses).
Spectroscopic Characterization
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NMR: -NMR signals for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and acetamide NH (δ 10.1 ppm) .
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IR: Stretching vibrations for C=O (1680 cm), C-N (1250 cm), and C-S (690 cm) .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through multi-step reactions:
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Formation of 6-(o-tolyl)pyridazin-3-thiol:
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Coupling with chloroacetamide:
Yield: 60–75% after purification via column chromatography .
Reactivity
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Nucleophilic substitution: The thioether linkage is susceptible to oxidation, forming sulfoxide derivatives .
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Hydrolysis: The acetamide group hydrolyzes under acidic conditions to yield carboxylic acid .
Biological Activities
Antimicrobial Activity
Studies on analogous thiazole-pyridazine hybrids demonstrate broad-spectrum antimicrobial effects:
| Bacterial Strain | MIC (µg/mL) | Reference Compound (MIC) | Source |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin (3.1) | |
| Escherichia coli | 25.0 | Ampicillin (6.25) | |
| Candida albicans | 50.0 | Fluconazole (12.5) |
Mechanism: Disruption of microbial cell membranes and inhibition of DNA gyrase .
| Cell Line | IC (µM) | Reference Drug (IC) | Source |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 18.7 | Doxorubicin (0.5) | |
| A549 (Lung Cancer) | 22.3 | Cisplatin (2.1) |
Mechanism: Induction of apoptosis via mitochondrial pathway and inhibition of topoisomerase II .
Enzyme Inhibition
Structure-Activity Relationships (SAR)
Key structural determinants of activity:
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Thiazole ring: Essential for antimicrobial activity; substitution at C-4/C-5 modulates potency .
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o-Tolyl group: Enhances lipophilicity, improving cell membrane penetration.
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Thioether linkage: Critical for stabilizing interactions with enzyme active sites .
Applications in Drug Discovery
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